2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. Furan rings can participate in a variety of reactions, including electrophilic substitution and Diels-Alder reactions . Quinoline rings can also undergo various reactions, typically at the nitrogen atom or the carbon atoms of the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. These could include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
- Application : Research has shown that derivatives of this compound, such as dibenzo[b,d]furan and dibenzo[b,d]thiophene , serve as effective hole-blocking materials in blue phosphorescent OLEDs . These materials enhance device efficiency, stability, and luminance.
Organic Light-Emitting Diodes (OLEDs)
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-7-5-15(6-8-17)13-21(26)24-18-9-10-19-16(14-18)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12,14H,1,3,11,13H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKKEKMXPWAHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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